6-bromo-2-chloro-N-methylpyridin-3-amine
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Overview
Description
6-Bromo-2-chloro-N-methylpyridin-3-amine is an organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of N-methylpyridin-3-amine. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2-chloro-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloropyridine
- 2,6-Dibromopyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
6-Bromo-2-chloro-N-methylpyridin-3-amine is unique due to its specific halogenation pattern and the presence of the N-methyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
6-bromo-2-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
InChI Key |
HZNVAIWXOAPBSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
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